Gimeracil-13C3

概要

説明

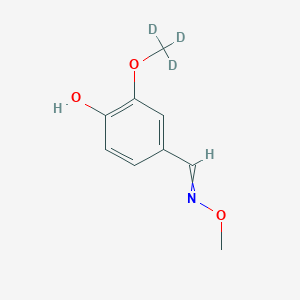

Gimeracil-13C3 is an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) used as an adjunct to antineoplastic therapy . It is used to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents .

Synthesis Analysis

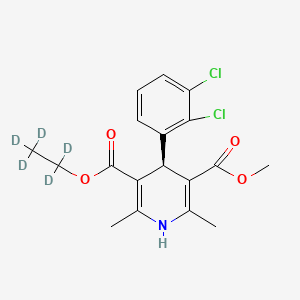

A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates .Molecular Structure Analysis

The molecular formula of this compound is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Chemical Reactions Analysis

Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .Physical and Chemical Properties Analysis

The molecular formula of this compound is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .科学的研究の応用

Radiosensitization and DNA Repair Inhibition

Gimeracil, known chemically as 5-Chloro-2,4-dihydroxypyridine, is primarily noted for its radiosensitizing effects in various cancer cells. Studies have shown that Gimeracil can enhance the efficacy of radiotherapy by inhibiting DNA double-strand break (DSB) repair, particularly through the suppression of homologous recombination (HR) repair pathways. This inhibition of HR is crucial because HR plays a significant role in repairing DSBs caused by radiotherapy. For instance, Gimeracil was found to inhibit DNA DSB repair and sensitize cells deficient in non-homologous end-joining (NHEJ) but not those deficient in HR. It was also observed that Gimeracil reduced the frequency of neo-positive clones in SCneo assays, indicating its effectiveness in inhibiting DNA repair mechanisms (Takagi et al., 2010).

Furthermore, Gimeracil was shown to restrain the formation of foci of Rad51 and replication protein A (RPA), critical proteins in HR, while increasing the number of foci of Nbs1, Mre11, Rad50, and FancD2. This effect suggests that Gimeracil impedes the early stages of HR, making it a potential target for enhancing radiotherapy efficacy (Sakata et al., 2011).

Metabolic Analysis and Drug Activity Evaluation

Gimeracil has also been utilized in metabolic analysis and drug activity evaluation. One-dimensional triple-resonance NMR has been applied to monitor its effect on pyrimidine catabolism. For example, the catabolic conversion of labeled uracil to β-alanine in mouse liver lysates and its inhibition by Gimeracil was specifically monitored using this technique. This application demonstrates the potential of Gimeracil in the analysis of in vivo pharmaceutical activity, especially for drugs targeting metabolic reactions (Yamada et al., 2012).

Oral Squamous Cell Carcinoma (OSCC) Treatment

In studies focusing on oral squamous cell carcinoma (OSCC), Gimeracil combined with radiation significantly inhibited cell and tumor growth. It was observed to down-regulate the expressions of DNA double-strand break repair proteins and increase reactive oxygen species/reactive nitrogen species (ROS/RNS) generation. These findings suggest that Gimeracil might exert radiosensitizing effects on OSCC cells, providing a potential avenue for treatment (Harada et al., 2016).

Synthesis and Characterization

Gimeracil has also been the subject of various synthesis and characterization studies. These studies have focused on developing efficient and cost-effective methods for its production, characterizing its polymorphs, and understanding its chemical properties. For example, an improved process for synthesizing Gimeracil with lower cost and mild reaction conditions suitable for industrial production has been reported (Zhao-jun, 2005). Additionally, studies have been conducted on preparing and identifying different crystal forms of Gimeracil, contributing to a deeper understanding of its physical properties (Qing-wei, 2008).

作用機序

Target of Action

Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .

Mode of Action

Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .

Pharmacokinetics

The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .

Result of Action

The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .

Action Environment

The action environment of this compound is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens

Safety and Hazards

Gimeracil is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Gimeracil .

将来の方向性

Gimeracil is currently used as an adjunct to antineoplastic therapy . It is approved by the European Medicines Agency (EMA) and is available in combination with Oteracil and Tegafur within the commercially available product "Teysuno" . The main active ingredient in Teysuno is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . Future research may focus on exploring other potential applications of Gimeracil in cancer treatment.

生化学分析

Biochemical Properties

Gimeracil-13C3, like its unlabelled counterpart, plays a crucial role in biochemical reactions, particularly those involving 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This inhibition allows for higher concentrations of 5-FU to be achieved, thereby enhancing its therapeutic effectiveness .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. By inhibiting DPD and thus increasing the concentration of 5-FU, this compound enhances the cytotoxic effects of 5-FU on rapidly dividing cancer cells . It has been shown to enhance the cell-killing effects of other anticancer drugs as well .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme DPD. By reversibly blocking DPD, this compound prevents the breakdown of 5-FU, leading to increased concentrations of this antineoplastic agent . This allows for a more potent cytotoxic effect on cancer cells, as 5-FU is able to insert itself into strands of DNA and RNA, halting the replication process necessary for continued cancer growth .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-FU. By inhibiting DPD, it prevents the degradation of 5-FU, leading to increased concentrations of this compound . This can have significant effects on metabolic flux and metabolite levels, particularly those related to the metabolism of 5-FU.

特性

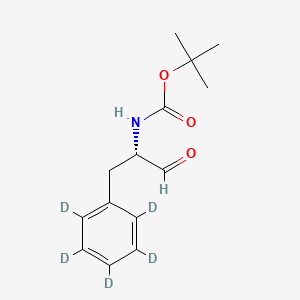

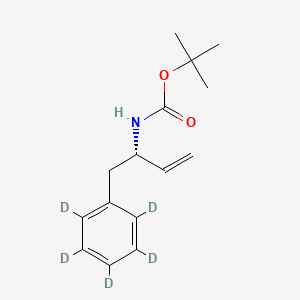

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gimeracil-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and selective reactions that incorporate the isotopes into specific positions of the molecule.", "Starting Materials": [ "Uracil-13C2", "2,4-Dihydroxypyrimidine", "Ethyl chloroformate", "Triethylamine", "Benzene", "Methanol", "Potassium carbonate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Hydrogen gas" ], "Reaction": [ "Step 1: Uracil-13C2 is reacted with 2,4-dihydroxypyrimidine in the presence of ethyl chloroformate and triethylamine to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine.", "Step 2: The above product is then reacted with benzene in the presence of methanol and potassium carbonate to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 3: The product from step 2 is then treated with methanesulfonic acid to remove the ethyl ester group and form 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 4: Sodium borohydride reduction of the above product yields 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene-5-ol.", "Step 5: The above product is then acetylated with acetic anhydride and pyridine to yield 1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methylurea-13C3.", "Step 6: The final step involves the hydrogenation of the above product in the presence of a palladium/carbon catalyst to form Gimeracil-13C3." ] } | |

CAS番号 |

1184979-29-0 |

分子式 |

C5H4ClNO2 |

分子量 |

148.519 |

IUPAC名 |

5-chloro-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |

InChIキー |

ZPLQIPFOCGIIHV-VWNJCJTFSA-N |

SMILES |

C1=C(C(=CNC1=O)Cl)O |

同義語 |

5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

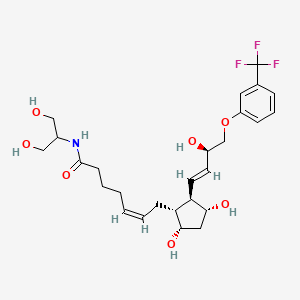

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)